molecular formula C13H24O2 B11947270 Ethyl 2,3-dimethyl-2-nonenoate CAS No. 52075-11-3

Ethyl 2,3-dimethyl-2-nonenoate

Cat. No.: B11947270
CAS No.: 52075-11-3
M. Wt: 212.33 g/mol
InChI Key: CNCNQZHKLDLKTF-VAWYXSNFSA-N
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Description

Ethyl 2,3-dimethyl-2-nonenoate is an organic compound with the molecular formula C13H24O2 It is an ester derived from nonenoic acid and is characterized by its branched structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dimethyl-2-nonenoate can be synthesized through esterification reactions involving nonenoic acid and ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants to achieve the desired ester product. The process involves the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation are employed to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dimethyl-2-nonenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Conditions may involve the use of strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted esters or other functionalized compounds.

Scientific Research Applications

Ethyl 2,3-dimethyl-2-nonenoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,3-dimethyl-2-nonenoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical pathways. The compound’s branched structure may influence its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-2-nonenoate
  • Ethyl 2-cyano-3-methyl-2-nonenoate
  • Methyl 3-hydroxy-2-methylene-8-nonenoate

Uniqueness

Ethyl 2,3-dimethyl-2-nonenoate is unique due to its specific branching and the position of the double bond, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies.

Properties

CAS No.

52075-11-3

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

ethyl (E)-2,3-dimethylnon-2-enoate

InChI

InChI=1S/C13H24O2/c1-5-7-8-9-10-11(3)12(4)13(14)15-6-2/h5-10H2,1-4H3/b12-11+

InChI Key

CNCNQZHKLDLKTF-VAWYXSNFSA-N

Isomeric SMILES

CCCCCC/C(=C(\C)/C(=O)OCC)/C

Canonical SMILES

CCCCCCC(=C(C)C(=O)OCC)C

Origin of Product

United States

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